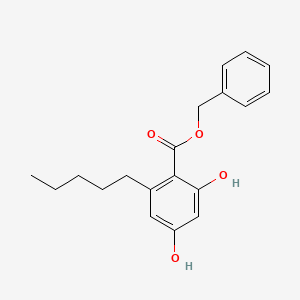

Benzyl 2,4-dihydroxy-6-pentylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,4-dihydroxy-6-pentylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-2-3-5-10-15-11-16(20)12-17(21)18(15)19(22)23-13-14-8-6-4-7-9-14/h4,6-9,11-12,20-21H,2-3,5,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURJJYWNPJDYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Benzyl 2,4 Dihydroxy 6 Pentylbenzoate

Convergent Synthesis Approaches

The synthesis of Benzyl (B1604629) 2,4-dihydroxy-6-pentylbenzoate is often a critical step within a larger, convergent synthetic plan, particularly for the total synthesis of dimeric depsides like anziaic acid. nih.gov A convergent approach involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. In this context, Benzyl 2,4-dihydroxy-6-pentylbenzoate serves as one of these crucial building blocks, specifically the "acid-protected phenol" monomer. nih.gov

Esterification Reactions for Carboxylic Acid Protection

The protection of functional groups is a fundamental strategy in organic synthesis to prevent unwanted side reactions. For carboxylic acids, protection is necessary to mask the acidic proton and prevent the carbonyl group from undergoing nucleophilic attack. ddugu.ac.in A common and robust method for this is the formation of a benzyl ester. ddugu.ac.inorganic-chemistry.org

In the synthesis of this compound, this strategy is employed to selectively protect the carboxylic acid moiety of its precursor, 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid). nih.gov This selective esterification yields the target compound, where the phenolic hydroxyl groups remain free for subsequent reactions. The benzyl group is advantageous as it is stable under various conditions but can be readily removed during the final deprotection steps, typically through catalytic hydrogenolysis using palladium on carbon (Pd/C). nih.govnih.gov This process cleaves the benzyl ester to regenerate the free carboxylic acid. organic-chemistry.org

Phenolic Hydroxyl Group Protection via Benzylation Methods

While this compound itself possesses free phenolic hydroxyl groups, the protection of these same groups is a critical step in the synthesis of its reaction partner for convergent synthesis. nih.gov For instance, in the total synthesis of anziaic acid, the second key intermediate is 2,4-bis(benzyloxy)-6-pentylbenzoic acid. nih.gov To prepare this molecule, the two phenolic hydroxyl groups of an olivetol-derived precursor are protected as benzyl ethers. nih.gov

The benzylation of hydroxyl groups is a widely used protective strategy due to the chemical robustness of the resulting benzyl ether. nih.gov This reaction is typically carried out using a benzyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate. nih.govnih.gov The base deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile, attacking the benzyl halide to form the ether linkage. This protection prevents the phenolic groups from interfering with subsequent reactions, such as the condensation step in depside formation. nih.gov The benzyl ethers can be cleaved later in the synthetic sequence, often simultaneously with benzyl esters, via hydrogenolysis. nih.gov

Precursor Chemistry and Reaction Pathways

The synthesis of this compound is intrinsically linked to the chemistry of naturally occurring resorcinolic compounds, which serve as foundational scaffolds.

Derivatization from Olivetol (B132274) and Olivetolic Acid Scaffolds

The synthesis of this compound begins with commercially available starting materials, primarily olivetol (5-pentylresorcinol). nih.gov Olivetol and its carboxylated form, olivetolic acid, are key precursors in the biosynthesis of cannabinoids in Cannabis sativa and other natural products. nih.govgoogle.combiorxiv.org

A typical synthetic sequence involves the following steps:

Formylation of Olivetol : Olivetol undergoes a Vilsmeier-Haack reaction to introduce an aldehyde group, yielding 2,4-dihydroxy-6-pentylbenzaldehyde. nih.gov

Oxidation to Carboxylic Acid : The aldehyde is then oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite (NaClO₂). This step produces 2,4-dihydroxy-6-pentylbenzoic acid, also known as olivetolic acid. nih.gov

Selective Esterification : The resulting olivetolic acid is then subjected to selective benzyl ester protection of its carboxylic acid group, yielding the final product, this compound. nih.gov

This pathway demonstrates a direct derivatization from the olivetol scaffold to achieve the target molecule.

Role of this compound in Dimeric Depside Synthesis, Specifically Anziaic Acid

This compound is a pivotal intermediate in the synthesis of dimeric depsides, which are molecules composed of two or more hydroxybenzoic acid units linked by ester bonds. A prime example is anziaic acid, a naturally occurring depside that is structurally a dimer of olivetolic acid. nih.govwikipedia.org

In a convergent synthesis of anziaic acid, this compound (the "A-ring" precursor with a protected acid and free hydroxyls) is condensed with 2,4-bis(benzyloxy)-6-pentylbenzoic acid (the "B-ring" precursor with protected hydroxyls and a free acid). nih.gov This key condensation is achieved using a dehydrating agent, such as trifluoroacetic acid anhydride, in a dry, non-polar solvent like toluene. nih.govwikipedia.org The reaction selectively forms an ester linkage between the free phenolic hydroxyl group of this compound and the free carboxylic acid of the other monomer. nih.gov This yields a fully protected dimeric precursor, which, upon removal of all benzyl protecting groups via hydrogenolysis, affords the final natural product, anziaic acid. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of the synthesis of this compound and its subsequent use are highly dependent on the optimization of reaction conditions to maximize yields and ensure high selectivity.

For the selective esterification of olivetolic acid, key parameters to optimize include the choice of solvent, base, and benzylating agent. The goal is to favor esterification of the carboxylic acid over etherification of the more nucleophilic phenolic hydroxyl groups. This can be achieved by carefully controlling stoichiometry and reaction temperature.

In the subsequent condensation step to form the anziaic acid precursor, the conditions are critical for achieving a good yield. The use of a powerful dehydrating agent like trifluoroacetic acid anhydride is essential to drive the esterification forward. The reaction is typically run at room temperature overnight in a dry solvent to prevent hydrolysis of the anhydride and ensure the reaction proceeds to completion. nih.gov The reported yield for this specific condensation step is 64%, indicating a reasonably efficient but potentially optimizable process. nih.gov

Below is a table summarizing the reported conditions for the key condensation step in anziaic acid synthesis.

| Parameter | Condition | Rationale |

| Reactant A | This compound | The nucleophilic component with free hydroxyl groups. |

| Reactant B | 2,4-bis(benzyloxy)-6-pentylbenzoic acid | The electrophilic component with a free carboxylic acid. |

| Condensing Agent | Trifluoroacetic acid anhydride | A powerful dehydrating agent to facilitate ester bond formation. nih.gov |

| Solvent | Dry Toluene | An inert, non-polar solvent to prevent side reactions. nih.gov |

| Temperature | Room Temperature | Mild conditions to avoid degradation of starting materials. nih.gov |

| Reaction Time | Overnight | Allows the reaction to proceed to completion. nih.gov |

| Reported Yield | 64% | A moderate to good yield for a complex coupling reaction. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Benzyl 2,4 Dihydroxy 6 Pentylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the spatial relationships between them. For Benzyl (B1604629) 2,4-dihydroxy-6-pentylbenzoate, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The expected ¹H NMR spectrum of Benzyl 2,4-dihydroxy-6-pentylbenzoate would exhibit distinct signals corresponding to the aromatic protons of the dihydroxy-pentylbenzoate and benzyl moieties, the methylene protons of the benzyl and pentyl groups, and the methyl protons of the pentyl chain. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

The anticipated chemical shifts (δ) in parts per million (ppm) are predicted based on the analysis of similar compounds. For instance, the aromatic protons on the dihydroxy-pentylbenzoate ring are expected to appear as two distinct signals in the aromatic region, shifted upfield due to the electron-donating effects of the hydroxyl groups. The five protons of the benzyl group's phenyl ring would likely appear as a multiplet. The methylene protons of the benzyl group would be observed as a singlet, while the protons of the pentyl chain would show characteristic multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (dihydroxy-pentylbenzoate) | 6.2-6.4 | d | ~2.0 |

| Aromatic H (dihydroxy-pentylbenzoate) | 6.1-6.3 | d | ~2.0 |

| Aromatic H (benzyl) | 7.2-7.5 | m | - |

| -CH₂- (benzyl) | 5.3-5.5 | s | - |

| -OH | 5.0-11.0 | br s | - |

| -CH₂- (pentyl, alpha to ring) | 2.8-3.0 | t | ~7.5 |

| -CH₂- (pentyl) | 1.5-1.7 | m | - |

| -CH₂- (pentyl) | 1.2-1.4 | m | - |

| -CH₂- (pentyl) | 1.2-1.4 | m | - |

| -CH₃ (pentyl) | 0.8-1.0 | t | ~7.0 |

Predicted data based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate in the region of 100-165 ppm, with those attached to oxygen atoms appearing at lower field. The carbons of the pentyl chain and the benzylic methylene carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 170-172 |

| Aromatic C-O | 160-165 |

| Aromatic C-C (pentyl) | 145-150 |

| Aromatic C (benzyl, ipso) | 135-137 |

| Aromatic C-H (benzyl) | 127-129 |

| Aromatic C-H (dihydroxy-pentylbenzoate) | 100-110 |

| Aromatic C (ipso, ester) | 105-110 |

| -CH₂- (benzyl) | 66-68 |

| -CH₂- (pentyl, alpha to ring) | 35-40 |

| -CH₂- (pentyl) | 30-32 |

| -CH₂- (pentyl) | 22-25 |

| -CH₂- (pentyl) | 22-25 |

| -CH₃ (pentyl) | 13-15 |

Predicted data based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar and thermally labile molecules like this compound. In positive ion mode, the compound would likely be detected as the protonated molecule [M+H]⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

The fragmentation of the protonated molecule under collision-induced dissociation (CID) in the mass spectrometer would be expected to occur at the ester linkage. The most probable fragmentation pathways would involve the loss of the benzyl group as a stable benzyl cation or a neutral toluene molecule, and the cleavage of the pentyl chain.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₁₉H₂₂O₄) is 314.1518 g/mol nih.gov. HRMS analysis would be used to confirm this elemental composition by comparing the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within 5 ppm).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 315.1591 |

| [M+Na]⁺ | 337.1410 |

| [M+K]⁺ | 353.1150 |

Based on the molecular formula C₁₉H₂₂O₄.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

A reversed-phase HPLC method, utilizing a C18 stationary phase, would be suitable for analyzing the purity of this compound. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, with a gradient elution, would likely provide good separation from any starting materials or byproducts. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The purity of the sample would be determined by the relative area of the main peak in the chromatogram. For preparative purposes, column chromatography using silica gel as the stationary phase and a solvent system like hexane/ethyl acetate would be employed for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components within a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Qualitative analysis by HPLC involves identifying this compound by its retention time—the time it takes for the compound to travel from the injector to the detector. This is a characteristic property under a specific set of chromatographic conditions. For confirmation, the sample can be co-injected with a known standard of the compound, which should result in a single, sharp peak.

Quantitative analysis determines the exact amount of this compound in a sample. This is typically achieved by creating a calibration curve from a series of standards of known concentrations. The peak area of the analyte in the chromatogram is proportional to its concentration. UV detection is commonly employed, as the aromatic rings in the molecule absorb ultraviolet light at a specific wavelength.

A typical HPLC method for this compound would utilize a C18 column, which has octadecylsilane as the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and water, sometimes with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. rsc.orgekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 60% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Thin-Layer Chromatography (TLC) and Flash Column Chromatography for Purification

Purification is a critical step following the synthesis of this compound to remove unreacted starting materials, by-products, and other impurities. Thin-Layer Chromatography (TLC) and Flash Column Chromatography are powerful, complementary techniques for this purpose. magritek.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and sensitive technique used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. magritek.com A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. magritek.com The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (eluent). As the eluent ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For this compound, an ideal solvent system would yield an Rf value between 0.3 and 0.5, allowing for effective separation from impurities.

Flash Column Chromatography

Flash column chromatography is a purification technique that applies pressure to the column to accelerate the solvent flow, significantly reducing the separation time. orgsyn.org The stationary phase is typically silica gel with a particle size of 40-63 µm. orgsyn.org The crude product is loaded onto the top of the silica gel column, and the eluent, predetermined by TLC analysis, is passed through the column under moderate pressure.

Fractions are collected sequentially as they elute from the column. TLC is then used to analyze these fractions to identify those containing the pure this compound. The pure fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified compound.

Table 2: Typical Parameters for TLC and Flash Chromatography Purification

| Parameter | Thin-Layer Chromatography (TLC) | Flash Column Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Silica Gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | 20% Ethyl Acetate in Hexane | 20% Ethyl Acetate in Hexane |

| Visualization | UV Light (254 nm) | N/A |

| Target Rf Value | ~0.4 | N/A |

| Pressure | N/A | 5-10 psi |

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Acetic Acid |

| Ethyl Acetate |

Investigations into the Structure Activity Relationships Sar of Benzyl 2,4 Dihydroxy 6 Pentylbenzoate Analogues and Derivatives

Comparative Analysis of Biological Activities of Benzyl-Protected vs. Free Hydroxyl and Carboxylic Acid Analogues

The biological efficacy of compounds derived from 2,4-dihydroxy-6-pentylbenzoic acid is significantly influenced by the state of their hydroxyl and carboxylic acid functional groups. Research comparing analogues with free hydroxyl groups to those with protected (e.g., methoxy or benzyloxy) groups demonstrates a pronounced difference in activity.

For instance, studies on the antifungal properties of 2,4-dihydroxy-6-pentylbenzoic acid derivatives against Cladosporium sphaerospermum have shown that compounds with a free hydroxyl group at the C-4 position exhibit more potent effects. nih.gov Methyl 2,4-dihydroxy-6-pentylbenzoate was found to have the highest antifungal activity in one such study. nih.gov This suggests that the free hydroxyl group is a key pharmacophore for this specific biological action. When this group is protected, as in methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate, the antifungal effect is less pronounced. nih.gov

Similarly, the carboxylic acid group plays a pivotal role. In studies of more complex dimeric analogues, masking the carboxylic acid, for example through benzyl (B1604629) esterification, has been shown to have a detrimental effect on certain enzyme inhibitory activities. nih.gov This indicates that for some biological targets, both a free hydroxyl group and a free carboxylic acid are essential for optimal activity. The absence or protection of these groups can lead to a significant reduction or complete loss of efficacy.

| Compound | Functional Groups | Antifungal Activity (Against C. sphaerospermum) |

|---|---|---|

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Free C-4 OH, Free -COOH | Potent Inhibitor (5.0 µg) nih.gov |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Free C-4 OH, Esterified -COOH | Highest Activity (2.5 µg) nih.gov |

| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Protected C-4 OH, Esterified -COOH | Less Active than free C-4 OH analogue nih.gov |

Influence of Esterification on Molecular Recognition and Potential Enzyme Interactions

Esterification of the carboxylic acid group, such as in the formation of Benzyl 2,4-dihydroxy-6-pentylbenzoate, fundamentally alters the molecule's physicochemical properties, impacting its ability to interact with biological targets. The conversion of a carboxylic acid to an ester removes a key site for hydrogen bonding and, crucially, eliminates the potential for ionic interactions via the carboxylate anion.

This has profound implications for enzyme inhibition. For enzymes that utilize divalent metal ions in their active site, a free carboxylate group can be essential for binding and inhibitory activity. nih.gov The esterification of this group, including to a benzyl ester, prevents this interaction, leading to a significant loss of potency. nih.gov This suggests that the carboxylic acid is a primary recognition element for the enzyme's active site.

Furthermore, the addition of an ester group, such as benzyl, increases the molecule's lipophilicity. While increased lipophilicity can sometimes enhance membrane permeability, it can also negatively affect solubility and lead to non-specific binding. In the context of specific enzyme-inhibitor interactions, the precise geometry and electronic properties of the free carboxylic acid are often required for correct orientation and binding within the active site. Docking models of related inhibitors show that the benzoic acid group is often positioned to form critical ionic bonds with residues in the binding site, an interaction that is lost upon esterification. nih.gov

Structure-Activity Insights from Dimeric Depside Analogues Where this compound Serves as a Moiety

Depsides are dimeric structures composed of two or more hydroxy-benzoic acid units linked by an ester bond. Anziaic acid is a naturally occurring depside that can be conceptually viewed as containing a 2,4-dihydroxy-6-pentylbenzoate-like unit. Studies on synthetic anziaic acid and its analogues provide powerful insights into the SAR of its constituent parts.

Research into anziaic acid as a bacterial topoisomerase inhibitor has definitively highlighted the essential nature of the free carboxylic acid group. nih.govresearchgate.net Analogues where this group is masked or absent, such as through the formation of a benzyl ester (a fully protected analogue), were found to be inactive against E. coli topoisomerase I and DNA gyrase. nih.gov This strongly suggests that the acidic carboxylate is required for the inhibition of these type IA and IIA topoisomerases. nih.gov The proposed mechanism involves the interaction of the carboxylate with divalent metal ions that are necessary for the catalytic activity of these enzymes. nih.gov The loss of this interaction upon esterification results in a detrimental effect on enzyme inhibition. nih.gov

| Compound | Carboxylic Acid Status | Topoisomerase I / DNA Gyrase Inhibition (IC50) |

|---|---|---|

| Anziaic Acid | Free | 17.7–23.6 µM nih.govresearchgate.net |

| Benzyl-Protected Anziaic Acid | Esterified (Masked) | Inactive nih.gov |

| Analogue without -COOH group | Absent | Very Weak Activity (250–500 µM) nih.gov |

The n-pentyl side chain of the 2,4-dihydroxy-6-pentylbenzoate moiety is another critical determinant of biological activity. In the context of anziaic acid analogues, these lipophilic alkyl groups significantly enhance both enzyme inhibitory and antibacterial activity. nih.govresearchgate.net

Broader Implications for Rational Design of Bioactive Scaffolds

The structure-activity relationship studies on this compound and its related structures provide clear guidelines for the rational design of new bioactive molecules. nih.govnih.gov The key takeaways are:

Essential Pharmacophores : For certain activities, such as antifungal or topoisomerase inhibition, the C-4 hydroxyl and the carboxylic acid groups are essential pharmacophores. Protecting or removing these groups is likely to reduce or abolish activity.

Target-Dependent Protection Strategy : The decision to protect or deprotect the carboxylic acid (i.e., as a benzyl ester vs. a free acid) must be target-dependent. While the free acid is crucial for inhibiting metal-dependent enzymes like topoisomerases, ester forms might be useful as prodrugs or for targeting different biological endpoints.

Importance of Lipophilicity : The n-pentyl chain is critical for enhancing potency, likely through hydrophobic interactions. The length and nature of this lipophilic substituent can be systematically modified to optimize activity and pharmacokinetic properties. researcher.life

Scaffold for Diversification : The 2,4-dihydroxy-6-alkylbenzoic acid core is a validated scaffold. It can serve as a starting point for creating libraries of compounds, such as depsides or other derivatives, where modifications to the hydroxyl, carboxyl, and alkyl groups can be explored to develop novel therapeutic agents. nih.gov

These insights allow medicinal chemists to move beyond random screening and apply a rational, structure-based approach to designing new inhibitors with improved potency and selectivity, leveraging the foundational structure of 2,4-dihydroxy-6-pentylbenzoic acid.

Perspectives and Future Directions in Benzyl 2,4 Dihydroxy 6 Pentylbenzoate Research

Exploration of Undiscovered Biological Activities and Molecular Targets of its Derivatives

The preliminary research on Benzyl (B1604629) 2,4-dihydroxy-6-pentylbenzoate and its analogues has primarily focused on their antifungal and antibacterial properties. frontiersin.orgnih.govnih.govresearchgate.net However, the structural similarity of these compounds to other bioactive polyketides suggests a broader range of biological activities may be yet to be discovered. frontiersin.orgresearchgate.netnih.gov Future research should systematically explore these untapped therapeutic potentials.

A study on the derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid demonstrated their efficacy against the fungus Cladosporium sphaerospermum and weak activity against bacterial strains like Staphylococcus aureus and Escherichia coli. frontiersin.orgnih.govnih.govresearchgate.net Notably, the presence of a free hydroxyl group at the C-4 position of the aromatic ring appeared to enhance the antifungal activity. frontiersin.orgnih.govnih.govresearchgate.net

Table 1: Antifungal and Antibacterial Activities of Benzyl 2,4-dihydroxy-6-pentylbenzoate and Related Compounds

| Compound | Antifungal Activity (µg) against C. sphaerospermum | Antibacterial Activity (inhibition zone in mm) against S. aureus | Antibacterial Activity (inhibition zone in mm) against E. coli |

| This compound | - | 9-15 | 9-15 |

| Methyl 2,4-dihydroxy-6-pentylbenzoate | 2.5 | - | - |

| Ethyl 2,4-dihydroxy-6-pentylbenzoate | - | - | - |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | 5.0 | - | - |

| Perlatolic acid | - | - | - |

Data sourced from Marston, A., et al. (2008). frontiersin.orgnih.govnih.govresearchgate.net

Future investigations should extend to other therapeutic areas such as:

Antiviral Activity: Many natural products with phenolic structures exhibit antiviral properties. Screening this compound derivatives against a panel of viruses could reveal new therapeutic leads.

Anticancer Activity: Polyketides are a well-known source of anticancer agents. frontiersin.orgresearchgate.net Investigating the cytotoxicity of these compounds against various cancer cell lines and elucidating their mechanism of action is a promising avenue.

Anti-inflammatory Effects: The structural motifs present in this compound are found in compounds with anti-inflammatory properties. Evaluating their ability to modulate inflammatory pathways could lead to new treatments for inflammatory disorders.

A critical aspect of this research will be the identification of the specific molecular targets of these compounds. Techniques such as chemoproteomics can be employed to identify the protein binding partners of bioactive derivatives, thereby revealing their mechanism of action at a molecular level. frontiersin.orgnih.govtiu.edu.iqyoutube.com

Development of Sustainable and Environmentally Benign Synthesis Protocols

The initial synthesis of this compound and its derivatives involved the structural modification of perlatolic acid, a natural product isolated from lichens. frontiersin.orgnih.govnih.govresearchgate.net While effective for preliminary studies, this method is not ideal for large-scale production due to its reliance on natural source availability and potentially non-sustainable extraction processes. The future of producing these valuable compounds lies in the development of sustainable and environmentally benign synthesis protocols.

Modern synthetic chemistry offers a plethora of "green" methodologies that can be applied to the synthesis of this compound. These include:

Biocatalysis: The use of enzymes to catalyze key synthetic steps can lead to highly selective and efficient reactions under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov Chemoenzymatic strategies, which combine the best of chemical and enzymatic synthesis, could be particularly powerful. nih.gov

Catalytic C-H Activation: Advances in transition-metal catalysis, particularly with earth-abundant metals like manganese, allow for the direct functionalization of C-H bonds, offering more atom-economical and efficient synthetic routes. acs.org

Flow Chemistry: Performing reactions in continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Furthermore, exploring the biosynthesis of the polyketide backbone of these molecules in engineered microorganisms presents a promising avenue for sustainable production. sciepublish.comacs.orgnih.gov By understanding and harnessing the power of polyketide synthases (PKSs), it may be possible to produce this compound and novel derivatives through fermentation-based processes. sciepublish.comacs.orgnih.gov

Application of Advanced Chemical Biology Tools for In-Depth Mechanistic Elucidation

A deep understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. Advanced chemical biology approaches provide the means to achieve this level of mechanistic insight. tiu.edu.iqnih.govresearchgate.net

Key chemical biology tools that can be applied include:

Chemical Proteomics and Target Identification: As mentioned earlier, chemoproteomic platforms are invaluable for identifying the direct protein targets of small molecules. frontiersin.orgnih.govtiu.edu.iqyoutube.com By designing and synthesizing probe-based versions of bioactive derivatives, researchers can pull down their binding partners from cell lysates and identify them using mass spectrometry. This approach can uncover novel mechanisms of action and potential off-target effects. frontiersin.orgnih.govtiu.edu.iqyoutube.com

Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique to identify and characterize enzyme activities in complex biological systems. youtube.com If a derivative of this compound is found to inhibit a particular enzyme class, ABPP can be used to profile its activity against the entire enzyme family, providing insights into its selectivity and potency.

Chemical Genetics: This approach uses small molecules to perturb protein function and study the resulting phenotypes, effectively "chemical knockouts." tiu.edu.iq By observing the cellular response to treatment with this compound derivatives, researchers can gain clues about the biological pathways they modulate.

Computational Modeling and In Silico Screening: Molecular docking and other computational methods can be used to predict the binding of these compounds to potential protein targets and to guide the design of more potent and selective derivatives. frontiersin.org

By integrating these advanced chemical biology tools with traditional medicinal chemistry and pharmacology, the scientific community can build a comprehensive understanding of the therapeutic potential and mechanism of action of this compound and its derivatives, paving the way for their future clinical and scientific applications.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2,4-dihydroxy-6-pentylbenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification between 2,4-dihydroxy-6-pentylbenzoic acid and benzyl alcohol. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are effective for esterification. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) can enhance efficiency .

- Solvent Optimization : Use anhydrous toluene or dichloromethane to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor yields via TLC and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Conduct time-course studies (e.g., 12–24 hours) under reflux, with inert gas (N₂) to prevent oxidation of phenolic -OH groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how should data interpretation be approached?

Methodological Answer:

- FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at 3200–3500 cm⁻¹). Differentiate between phenolic and alcoholic -OH groups via deuteration experiments .

- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.5–7.5 ppm), benzyl methylene (δ 5.1–5.3 ppm), and pentyl chain signals (δ 0.8–1.6 ppm). ¹³C NMR resolves ester carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of benzyl group or pentyl chain) .

Q. What strategies should be employed to assess the chemical stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and track hydrolysis products (e.g., free benzoic acid derivatives) .

- Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) using UV-Vis lamps (320–400 nm). Protect samples with amber glass or antioxidants like BHT .

- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 2–9). Use LC-MS to identify pH-specific decomposition pathways .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and electronic properties of this compound, and what validation experiments are required?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict redox behavior. Compare computed IR/NMR spectra with experimental data for validation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents to predict aggregation or self-assembly tendencies.

- Validation : Correlate computed electrostatic potential maps with experimental hydrogen-bonding interactions observed in X-ray crystallography .

Q. What experimental approaches are suitable for investigating potential metal coordination complexes involving this compound, and how should binding affinities be quantified?

Methodological Answer:

- Synthesis of Metal Complexes : React the compound with transition metals (e.g., Co(II), Cu(II)) in ethanol/water. Monitor color changes indicative of coordination .

- Spectroscopic Analysis : Use UV-Vis to detect d-d transitions (e.g., Co(II) at 500–600 nm). EPR confirms paramagnetic species for Cu(II) complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry by titrating metal ions into the ligand solution .

Q. What advanced chromatographic techniques enable the separation and quantification of this compound in complex biological matrices, and how should method validation be conducted?

Methodological Answer:

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Optimize MRM transitions for selective detection .

- Sample Preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) for serum/plasma. Validate recovery rates (≥85%) and matrix effects (±15%) per FDA guidelines .

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤1 ng/mL), intra-/inter-day precision (RSD < 10%), and stability under freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.